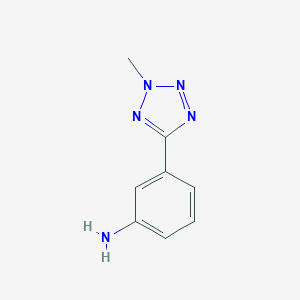

3-(2-methyl-2H-tetrazol-5-yl)aniline

概要

説明

The compound 3-(2-methyl-2H-tetrazol-5-yl)aniline is a derivative of aniline where the aniline moiety is substituted with a 2-methyl-2H-tetrazol-5-yl group. This structure suggests potential reactivity due to the presence of the tetrazole ring, which is known for its participation in various chemical reactions due to the presence of nitrogen atoms.

Synthesis Analysis

The synthesis of tetrazole derivatives can be complex due to the reactivity of the tetrazole ring. While the provided papers do not directly describe the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline, they do offer insights into related compounds. For instance, the synthesis of 3-aryl-1-(tetrazol-5'-yl)triazenes involves coupling tetrazole-5-diazonium ion with substituted anilines, which could be a similar approach for synthesizing the compound . Additionally, the preparation of 2-methyl-2H-tetrazol-5-ylhydrazones suggests that methylated tetrazoles can be more reactive, which might be relevant for the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline .

Molecular Structure Analysis

The molecular structure of 3-(2-methyl-2H-tetrazol-5-yl)aniline would feature a tetrazole ring attached to an aniline group. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which can exhibit tautomeric structures. The presence of the methyl group at the 2-position of the tetrazole could influence the electronic distribution and stability of the molecule .

Chemical Reactions Analysis

Tetrazole derivatives are known to participate in various chemical reactions. The papers describe reactions such as the nitration of aromatic compounds, where aniline derivatives are nitrated using a Brønsted acidic ionic liquid . This suggests that 3-(2-methyl-2H-tetrazol-5-yl)aniline could potentially undergo nitration as well. Furthermore, the ambident alkylation reactions of 3-aryl-1-(tetrazol-5'-yl)triazenes and the reactivity of 2-methyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents provide insights into the types of reactions that could be expected for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-methyl-2H-tetrazol-5-yl)aniline would be influenced by both the aniline and tetrazole moieties. The tetrazole ring is known for its high nitrogen content, which can contribute to the compound's density, boiling point, and solubility. The presence of the methyl group may also affect these properties by adding steric bulk and modifying the electronic properties of the molecule . The reactivity of the compound towards electrophilic reagents and its potential to form various derivatives through reactions such as nitration, alkylation, and cyclization would be key aspects of its chemical behavior .

科学的研究の応用

-

Chemical Synthesis

-

Energetic Materials Chemistry

- There’s a study that discusses the synthesis of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole . While “3-(2-methyl-2H-tetrazol-5-yl)aniline” isn’t directly mentioned, it’s related due to the presence of the tetrazole group . The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .

-

Medicinal Chemistry

-

Explosives

-

Photography and Photo Imaging

特性

IUPAC Name |

3-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGHNXCWKDXJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560357 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methyl-2H-tetrazol-5-yl)aniline | |

CAS RN |

114934-51-9 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)

![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)

![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)

![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)